TAK-733

概要

説明

TAK-733は、臨床試験段階にある経口投与可能な選択的非ATP競合型アロステリックミトゲン活性化プロテインキナーゼキナーゼ1および2(MEK1/2)阻害剤です。 さまざまな癌細胞株および異種移植モデルにおいて顕著な抗腫瘍効果を示しています 。 This compoundは、MEKシグナル伝達経路を2〜5 nMのIC50で阻害する能力が特に注目されています 。

準備方法

合成経路と反応条件

TAK-733は、ピリドピリミジン誘導体を含む一連の化学反応によって合成されます。合成経路は一般的に次のステップを含みます。

ピリドピリミジンコアの形成: コア構造は、適切な出発物質を制御された条件下で反応させることによって合成されます。

置換反応: (2R)-2,3-ジヒドロキシプロピル、(2-フルオロ-4-ヨードフェニル)アミノ、フルオロ、メチルなどのさまざまな置換基が、ピリドピリミジンコアの特定の位置に導入されます.

工業的生産方法

This compoundの工業的生産には、実験室規模の合成プロセスを拡大することが含まれます。これには、反応条件の最適化、大型反応器の使用、モニタリングと制御のための自動化システムの採用が含まれます。 生産プロセスは、化合物の品質と安全性を確保するために、医薬品製造管理基準(GMP)に従う必要があります 。

化学反応の分析

反応の種類

TAK-733は、次のものを含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は、化合物内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主要な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により官能基が変化した酸化誘導体が生成される可能性があり、置換反応によりthis compoundのさまざまな置換アナログが生成される可能性があります 。

科学的研究の応用

TAK-733は、次のような幅広い科学研究における応用範囲があります。

癌研究: this compoundは、メラノーマ、大腸癌などの固形腫瘍に対して顕著な抗腫瘍活性を示しています。 。

シグナル伝達研究: This compoundは、細胞の増殖、生存、分化において重要な役割を果たすMEK/ERKシグナル伝達経路を研究するために使用されます.

創薬: This compoundは、改善された有効性と安全性プロファイルを備えた新しいMEK阻害剤を開発するためのリード化合物として役立ちます.

作用機序

TAK-733は、Ras/Raf/MEK/ERKシグナル伝達経路の重要な構成要素であるMEK1/2を選択的に阻害することでその効果を発揮します。 この経路は、細胞の増殖、生存、運動性、分化、血管新生に関与しています 。 MEK1/2を阻害することにより、this compoundは細胞外シグナル調節キナーゼ(ERK)のリン酸化と活性化を防ぎ、腫瘍の増殖と生存を促進する下流シグナル伝達イベントの抑制につながります 。

類似化合物との比較

TAK-733は、トラメチニブ、コビメチニブ、セルメチニブなどの他のMEK阻害剤と比較されます。以下は、比較の要点です。

選択性: This compoundは、MEK1/2に対して高い選択性を持ち、オフターゲット効果は最小限です.

効力: This compoundは、MEKシグナル伝達阻害において2〜5 nMのIC50を持ち、他のMEK阻害剤と同等または優れています.

有効性: This compoundは、他のMEK阻害剤に抵抗性があるものも含め、前臨床モデルにおいて強力な抗腫瘍活性を示しています.

類似化合物のリスト

- トラメチニブ

- コビメチニブ

- セルメチニブ

- ビニメチニブ

生物活性

TAK-733 is a selective allosteric inhibitor of MEK1/2, part of the RAS/RAF/MEK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival. This compound has been extensively studied for its antitumor activity across various cancer types, particularly melanoma and colorectal cancer (CRC). This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its effects by inhibiting MEK1/2, leading to decreased phosphorylation of ERK1/2 (pERK), a key downstream effector in the MAPK pathway. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound has demonstrated potent activity in vitro and in vivo against several cancer cell lines and patient-derived xenograft models.

In Vitro Studies

-

Cell Viability and Proliferation :

- In HL60 myeloid leukemia cells, this compound reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 2.5 μM. At 5 μM, MAPK activity was reduced to approximately 80% .

- In melanoma models, this compound showed broad activity across various cell lines, with IC50 values generally below 0.1 μmol/L. Tumor regression was noted in 45% of patient-derived xenografts .

- Cell Cycle Effects :

- Apoptosis Induction :

In Vivo Studies

In murine models, this compound demonstrated significant tumor growth inhibition across various tumor types:

| Tumor Type | Response Rate | Dosing Regimen |

|---|---|---|

| Melanoma | 45% regression | 10-25 mg/kg daily |

| Colorectal Cancer | 82% sensitivity | Various patient-derived explants |

| Multiple Myeloma | Significant growth suppression | 2.5-5 μM over 48 hours |

This compound has shown efficacy not only against BRAF-mutant melanoma but also against BRAF wild-type models, indicating its potential as a treatment option where other therapies may fail .

Case Studies

- Melanoma : In a study involving eleven patient-derived melanoma explants treated with this compound, tumor growth inhibition ranged from 0% to 100%. Notably, BRAF V600E and NRAS mutational status did not correlate with responsiveness to the drug .

- Colorectal Cancer : A study involving fifty-four CRC cell lines found that this compound exhibited significant antitumor activity, particularly against BRAF/KRAS/NRAS mutant tumors. Fifteen primary human tumor explants showed sensitivity to this compound, with nine exhibiting tumor regression .

- Multiple Myeloma : this compound was tested against MM cell lines with promising results showing reduced proliferation and enhanced apoptosis when combined with other targeted therapies like proteasome inhibitors .

特性

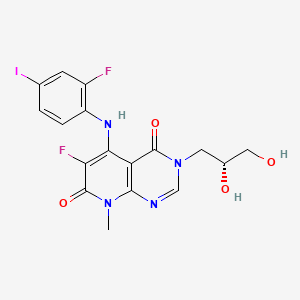

IUPAC Name |

3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQNICOARASSR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2IN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648089 | |

| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035555-63-5 | |

| Record name | TAK-733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035555635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-733 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-733 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J61HSP0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。